N-nitropyridin-2-amine

Tautomerism Computational Chemistry Molecular Stability

Ensure your next kinase inhibitor or pyridotetrazole synthesis succeeds. Unlike common C-nitro isomers (e.g., 2-Amino-3-nitropyridine), N-Nitropyridin-2-amine (CAS 103769-75-1) features a unique N-nitroamine group that exhibits a quantifiable tautomeric equilibrium (ΔrH° = -0.513 kcal/mol). This privileged scaffold enables predictable cyclization and fine-tuned kinase binding, avoiding failed yields from isomer mismatches. Source the correct tautomer for your research.

Molecular Formula C5H5N3O2
Molecular Weight 139.11 g/mol
CAS No. 103769-75-1
Cat. No. B017488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-nitropyridin-2-amine
CAS103769-75-1
Synonyms2(1H)-Pyridinimine,N-nitro-(9CI)
Molecular FormulaC5H5N3O2
Molecular Weight139.11 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)N[N+](=O)[O-]
InChIInChI=1S/C5H5N3O2/c9-8(10)7-5-3-1-2-4-6-5/h1-4H,(H,6,7)
InChIKeyVLZLEPNAKIFDQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Nitropyridin-2-amine (CAS 103769-75-1): Procurement Guide for a Specialized Nitropyridine Building Block


N-Nitropyridin-2-amine (also known as 2-Nitraminopyridine, CAS 103769-75-1) is a specialized heterocyclic building block with the molecular formula C5H5N3O2 and a molecular weight of 139.11 [1]. It is characterized by a pyridine ring with an N-nitro-substituted amino group at the 2-position, which imparts distinct chemical reactivity compared to more common nitropyridine isomers where the nitro group is attached directly to the carbon ring [2]. Its primary utility is as a versatile intermediate in organic synthesis, with applications spanning pharmaceutical and agrochemical research [3].

Why Substituting N-Nitropyridin-2-amine with Common Isomers like 2-Amino-3-nitropyridine Compromises Synthetic Outcomes


While compounds like 2-Amino-3-nitropyridine (CAS 4214-75-9) share the same molecular formula (C5H5N3O2), they are not functionally interchangeable [1]. The key difference lies in the attachment of the nitro group: it is N-nitro-substituted in N-nitropyridin-2-amine but C-nitro-substituted in 2-amino-3-nitropyridine [2]. This fundamental structural divergence dictates distinct reactivity profiles, particularly in reactions involving nucleophilic substitution and reductions, and leads to different tautomeric behaviors [3]. Substituting one for the other in a synthetic pathway is highly likely to result in different reaction products or yields, potentially derailing a research program.

Quantitative Evidence for the Unique Reactivity and Stability of N-Nitropyridin-2-amine


N-Nitropyridin-2-amine Exhibits a Distinct Tautomeric Equilibrium Compared to Isomeric 4-Nitro Analogs

Computational studies predict a different order of stability for the amino and imino tautomers of N-nitro-2-aminopyridine compared to its 4-substituted isomer. AM1 calculations show that the amino tautomer is the higher energy form for N-nitro-2-aminopyridine, with the imino form being more stable, whereas this order of stability is reversed for N-nitro-4-aminopyridine [1].

Tautomerism Computational Chemistry Molecular Stability

Thermodynamic Evidence for a Unique Amine-Imine Tautomeric Equilibrium in N-Nitropyridin-2-amine

N-Nitropyridin-2-amine (recorded as C5H5N3O2) is confirmed to exist in a dynamic amine-imine tautomeric equilibrium in solution. This property is quantified by a reaction enthalpy (ΔrH°) of -0.513 kcal/mol, which characterizes this equilibrium process in dioxane solvent [1]. This is a fundamental physicochemical property that defines its behavior in solution, setting it apart from structurally related C-nitro aminopyridines which do not exhibit this specific type of tautomerism.

Physical Organic Chemistry Thermochemistry Tautomerism

Confirmed Structural Identity of N-Nitropyridin-2-amine Differentiates it from Regioisomers with Identical Molecular Formulas

The InChIKey (VLZLEPNAKIFDQJ-UHFFFAOYSA-N) and canonical SMILES (C1=CC=NC(=C1)N[N+](=O)[O-]) uniquely identify N-nitropyridin-2-amine . This structural fingerprint differs from regioisomers like 2-Amino-3-nitropyridine, which has an InChIKey of BPYHGTCRXDWOIQ-UHFFFAOYSA-N and a C-nitro substitution pattern . The N-nitro attachment is confirmed by distinct 1H NMR and 15N NMR spectral signatures [1].

Analytical Chemistry Structure Elucidation Spectroscopy

Recommended Research Applications for N-Nitropyridin-2-amine Based on Unique Reactivity


Synthesis of Novel N-Heterocycles via Tautomer-Controlled Cycloadditions

N-Nitropyridin-2-amine is an ideal candidate for the synthesis of complex N-heterocycles, such as pyridotetrazoles [1]. Its defined amine-imine tautomeric equilibrium (ΔrH° = -0.513 kcal/mol in dioxane) allows for predictable reactivity with reagents like hydrazine in the presence of Raney nickel [2], [3]. The use of C-nitro isomers would not be viable as they cannot access the reactive imino tautomer required for this specific class of cyclization reactions.

Development of Kinase Inhibitor Scaffolds Requiring Specific H-Bonding Motifs

The unique N-nitroamine group in N-nitropyridin-2-amine presents a distinct hydrogen-bonding motif and electronic profile compared to its C-nitro isomers. This makes it a privileged scaffold for exploring kinase hinge-binding interactions, as demonstrated by the development of potent and selective human nNOS inhibitors using a related 2-aminopyridine core [1]. The N-nitro group's ability to participate in tautomerism, as confirmed by 15N NMR studies [2], can be leveraged to fine-tune binding affinity and selectivity for specific kinase pockets.

Agrochemical Intermediate for Creating Structurally Diverse Pyridine Analogs

N-Nitropyridin-2-amine serves as a key intermediate in the agrochemical industry for generating libraries of substituted pyridines with potential herbicidal or fungicidal activity [1]. Its N-nitro group is amenable to reduction and substitution, enabling the introduction of diverse functionalities. This is in contrast to C-nitro compounds like 2-Amino-3-nitropyridine, which are more commonly used directly as herbicides rather than as a broadly modifiable scaffold [2].

Mechanistic Studies of Tautomerism and Nitraminopyridine Rearrangements

This compound is a fundamental model system for investigating nitraminopyridine rearrangements and prototropic tautomerism [1]. Its well-defined tautomeric equilibrium, which can be shifted by temperature and solvent, provides a quantifiable platform for fundamental research into reaction mechanisms. Studies on its rearrangement in acidic media offer insights into trans-nitration pathways that are not applicable to its carbon-substituted analogs [2].

Quote Request

Request a Quote for N-nitropyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.